molecular formula C12H12ClNO2 B15300990 4-(6-chloro-1H-indol-3-yl)butanoic acid

4-(6-chloro-1H-indol-3-yl)butanoic acid

Cat. No.: B15300990
M. Wt: 237.68 g/mol
InChI Key: YPPAOBZQRAAQKH-UHFFFAOYSA-N
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Description

4-(6-chloro-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound is characterized by the presence of a chloro-substituted indole ring attached to a butanoic acid chain. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves several steps. One common method starts with the reaction of 6-chloroindole with butanoic acid derivatives. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve refluxing the starting materials in the presence of a strong acid catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(6-chloro-1H-indol-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes . Further research is needed to elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

4-(6-chloro-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as indole-3-butyric acid and indole-3-acetic acid. These compounds share a similar indole core but differ in their substituents and side chains. The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs . Similar compounds include:

  • Indole-3-butyric acid
  • Indole-3-acetic acid
  • 4-(1H-indol-3-yl)butanoic acid

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

4-(6-chloro-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H12ClNO2/c13-9-4-5-10-8(2-1-3-12(15)16)7-14-11(10)6-9/h4-7,14H,1-3H2,(H,15,16)

InChI Key

YPPAOBZQRAAQKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCCC(=O)O

Origin of Product

United States

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